

# Synthesis and Characterization of Methyl 4bromo-6-methylnicotinate: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Methyl 4-bromo-6-methylnicotinate	
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This technical guide provides a detailed overview of the synthesis and analytical characterization of **Methyl 4-bromo-6-methylnicotinate**, a valuable building block in the development of novel pharmaceutical compounds and functional materials. This document outlines a robust synthetic protocol and comprehensive characterization data, presented in a clear and accessible format for laboratory application.

# Synthesis of Methyl 4-bromo-6-methylnicotinate

The synthesis of **Methyl 4-bromo-6-methylnicotinate** is accomplished via a bromination reaction starting from Methyl 4-hydroxy-6-methylnicotinate. This procedure offers a reliable and efficient route to the desired product.

#### **Reaction Scheme**

The overall transformation involves the conversion of a hydroxyl group to a bromine atom on the pyridine ring using a suitable brominating agent.

### **Experimental Protocol**

This section details the materials, reagents, and step-by-step procedure for the synthesis and purification of **Methyl 4-bromo-6-methylnicotinate**.



#### Materials and Reagents:

- · Methyl 4-hydroxy-6-methylnicotinate
- Phosphorus(V) oxybromide (POBr<sub>3</sub>)
- Dichloromethane (DCM)
- Ethanol (EtOH)
- Saturated aqueous sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Petroleum Ether (PE)
- Ethyl Acetate (EA)
- Silica gel (for column chromatography)

#### Procedure:

- In a round-bottom flask, dissolve Methyl 4-hydroxy-6-methylnicotinate (1.0 equivalent) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add phosphorus(V) oxybromide (1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
- After the addition is complete, warm the reaction mixture to 35 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Cool the resulting residue to 0 °C.



- Carefully quench the reaction by the dropwise addition of ethanol, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.
- Transfer the mixture to a separatory funnel and wash with brine (3 x volume of the organic layer).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a solvent system of petroleum ether and ethyl acetate (4:1 v/v) to yield Methyl 4-bromo-6-methylnicotinate as a yellow solid.[1]

### Characterization

The identity, structure, and purity of the synthesized **Methyl 4-bromo-6-methylnicotinate** are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

### **Experimental Protocols for Characterization**

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A sample of the compound (5-10 mg) is dissolved in approximately 0.7
  mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal
  standard.
- Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.
- Data Acquisition: Standard parameters are used for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra.

Infrared (IR) Spectroscopy:

 Sample Preparation: A thin film of the solid sample is prepared on a potassium bromide (KBr) disc.



- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.

High-Resolution Mass Spectrometry (HRMS):

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
- Instrumentation: An ESI-TOF (Electrospray Ionization Time of Flight) mass spectrometer is used.
- Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecular ion ([M+H]+).

### **Data Presentation**

The quantitative data obtained from the synthesis and characterization are summarized in the following tables.

Table 1: Physical and Synthesis Data

Parameter	Value
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>
Molecular Weight	230.06 g/mol
Appearance	Yellow Solid[1]
Yield	82%[1]
CAS Number	886372-03-8

Table 2: <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
8.79	Singlet	1H	Pyridine-H2
7.40	Singlet	1H	Pyridine-H5
3.85	Singlet	3H	OCH <sub>3</sub>
2.47	Singlet	3H	CH₃

Data sourced from the Royal Society of Chemistry's Electronic Supplementary Information.[1]

Table 3: <sup>13</sup>C NMR Spectroscopic Data (101 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) [ppm]	Assignment
164.62	C=O (Ester)
162.43	Pyridine-C6
151.43	Pyridine-C2
132.95	Pyridine-C4
128.65	Pyridine-C3
124.61	Pyridine-C5
52.46	OCH₃
24.00	СНз

Data sourced from the Royal Society of Chemistry's Electronic Supplementary Information.[1]

Table 4: IR and HRMS Data



Technique	Key Features
IR (cm <sup>-1</sup> )	Characteristic absorptions for C=O (ester), C=C and C=N (aromatic), C-O, and C-H bonds are expected.
HRMS (ESI-TOF)	The calculated exact mass for [M+H] <sup>+</sup> (C <sub>8</sub> H <sub>9</sub> BrNO <sub>2</sub> <sup>+</sup> ) would be compared to the experimentally observed value.

(Note: Specific experimental IR and HRMS data were not found in the search results. The table indicates the expected characterization data.)

# **Mandatory Visualizations**

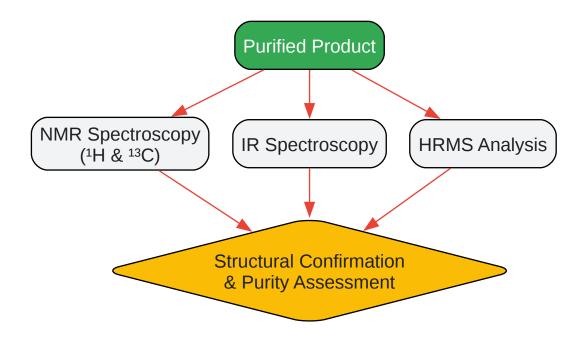
The following diagrams illustrate the logical flow of the synthesis and characterization processes.



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Caption: Workflow for the synthesis of **Methyl 4-bromo-6-methylnicotinate**.





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Caption: Analytical workflow for the characterization of the final product.

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#### References

- 1. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 PubChem [pubchem.ncbi.nlm.nih.gov]
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